molecular formula C4H8N4O B1267414 5-(2-Methoxyethyl)-1H-tetrazole CAS No. 117889-08-4

5-(2-Methoxyethyl)-1H-tetrazole

Cat. No.: B1267414
CAS No.: 117889-08-4
M. Wt: 128.13 g/mol
InChI Key: UCWIZNWZRQEACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyethyl)-1H-tetrazole is a chemical reagent based on the 1H-tetrazole heterocycle, a nitrogen-rich five-membered ring known for its metabolic stability and role in medicinal chemistry . Tetrazoles are widely used in research as bioisosteres, meaning they can mimic the structure and properties of other functional groups, most notably the carboxylic acid moiety . This makes 5-substituted tetrazoles like this compound valuable building blocks in pharmaceutical research for designing novel drug candidates with improved pharmacokinetic properties, such as enhanced membrane permeability and resistance to metabolic degradation . The 2-methoxyethyl substituent on this particular derivative may influence its solubility and electronic characteristics, making it a compound of interest in various synthetic and materials chemistry applications. Researchers utilize such tetrazole derivatives in diverse areas, including the development of anticancer agents, anti-inflammatory drugs, and antimicrobial compounds, as the tetrazole core is a key pharmacophore in several approved therapeutics . Furthermore, tetrazoles are important in other fields, such as energetic materials and coordination chemistry, due to their unique physicochemical properties . This product is intended for use by qualified researchers in a controlled laboratory setting. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-9-3-2-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWIZNWZRQEACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314331
Record name 5-(2-methoxyethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117889-08-4
Record name 5-(2-methoxyethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 5 2 Methoxyethyl 1h Tetrazole

Strategic Approaches to 1H-Tetrazole Core Synthesis

The construction of the 1H-tetrazole ring system is predominantly achieved through the [3+2] cycloaddition of a nitrile and an azide (B81097) source. This fundamental reaction has been the subject of extensive methodological development, leading to more efficient, safer, and environmentally benign protocols.

1,3-Dipolar Cycloaddition Reactions: Nitrile-Azide Methodologies

The most direct and widely employed method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide. nih.gov This reaction, however, often requires harsh conditions, such as high temperatures and the use of potentially explosive and toxic reagents like hydrazoic acid. To overcome these limitations, significant research has focused on catalytic systems that facilitate the cycloaddition under milder conditions.

A variety of metal catalysts have been shown to effectively promote the cycloaddition of nitriles with azide sources, such as sodium azide or trimethylsilyl (B98337) azide (TMSN₃). These catalysts function as Lewis acids, activating the nitrile group towards nucleophilic attack by the azide.

Zinc(II) Catalysts: Zinc salts, particularly ZnBr₂ and ZnCl₂, are among the most common and effective catalysts for this transformation. Sharpless and co-workers demonstrated that the reaction proceeds readily in water when catalyzed by zinc salts, offering a greener and safer alternative to traditional methods. nih.gov This approach is applicable to a wide range of nitriles, including alkyl and aryl derivatives. nih.govrsc.org

Cobalt(II) Catalysts: Cobalt(II) complexes have also been successfully employed. For instance, a Co(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to various organonitriles under homogeneous conditions. nih.govacs.org Mechanistic studies have revealed the formation of an intermediate cobalt(II) diazido complex, which is key to the catalytic cycle. nih.govacs.org

Copper(II) Catalysts: Copper catalysts, including Cu(I) and Cu(II) species, are highly effective for the synthesis of 5-substituted-1H-tetrazoles. Both homogeneous and heterogeneous copper catalysts have been developed, allowing for good to excellent yields and, in some cases, catalyst recyclability. For example, Cu₂O nanoparticles and copper(II) supported on various materials have been utilized.

Iron(III) Catalysts: While less common, iron catalysts such as FeCl₃ supported on silica (B1680970) have been reported for the synthesis of 5-substituted 1H-tetrazoles, contributing to the development of cost-effective and environmentally friendly protocols. nih.gov

CatalystNitrile SubstrateAzide SourceSolventKey AdvantagesReference
ZnBr₂Aromatic and Aliphatic NitrilesNaN₃WaterGreen solvent, broad substrate scope, high yields. nih.gov
Co(II)-tetradentate complexOrganonitrilesNaN₃MethanolHomogeneous catalysis, high efficiency, mechanistic insight. nih.govacs.org
Cu₂O nanoparticlesAromatic and Aliphatic NitrilesNaN₃DMFHeterogeneous catalysis, high yields. nih.gov
FeCl₃-SiO₂OrganonitrilesNaN₃DMFCost-effective, heterogeneous catalyst. nih.gov

The mechanism of the metal-catalyzed [3+2] cycloaddition of nitriles and azides has been a subject of considerable investigation. While a concerted [3+2] cycloaddition is possible, computational and experimental evidence often points towards a stepwise mechanism involving the activation of the nitrile. nih.govacs.orgacs.org

The general consensus is that the Lewis acidic metal catalyst coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the C≡N triple bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by the azide anion. youtube.com

Multicomponent Reactions (MCRs) for Tetrazole Framework Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govnih.gov The Passerini and Ugi reactions are prominent examples of MCRs that have been adapted for the synthesis of tetrazole derivatives. nih.govbeilstein-journals.orgnih.gov

Passerini Reaction: The classical Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. nih.gov By substituting the carboxylic acid with hydrazoic acid (or a safe source like TMSN₃), a Passerini-type reaction can be employed to synthesize 1,5-disubstituted tetrazoles. rsc.orgnih.govrsc.org This reaction provides access to tetrazoles bearing a hydroxyl group at the α-position of the substituent at the 5-position.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is even more powerful, combining an oxo component, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. nih.gov Similar to the Passerini reaction, replacing the carboxylic acid with an azide source leads to the Ugi-azide reaction, which is a cornerstone for the synthesis of 1,5-disubstituted-1H-tetrazoles. nih.govnih.govmdpi.com This reaction allows for the introduction of four points of diversity into the final tetrazole product, making it an invaluable tool for the rapid generation of compound libraries for drug discovery. nih.govnih.gov

The versatility of MCRs like the Ugi reaction allows for the incorporation of a wide variety of functionalized starting materials. To synthesize 5-(2-Methoxyethyl)-1H-tetrazole or its derivatives using this methodology, a precursor containing the methoxyethyl moiety would be introduced as one of the components.

For instance, in an Ugi-azide reaction, 2-methoxyethylamine (B85606) could be used as the amine component. The reaction would proceed by the initial formation of an imine between an aldehyde and 2-methoxyethylamine. Subsequent addition of an isocyanide and an azide source (e.g., TMSN₃) would lead to the formation of a 1,5-disubstituted tetrazole where the substituent at the 1-position is derived from the isocyanide and the substituent at the 5-position is derived from the aldehyde and the 2-methoxyethylamino group. A specific example from the literature describes the synthesis of N-(2-methoxyethyl)-2-methyl-1-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)propan-1-amine using an Ugi-azide reaction with 2-isocyano-2,4,4-trimethylpentane, isobutyraldehyde, and 2-methoxyethylamine. mdpi.com

While a direct synthesis of the parent this compound via an MCR might require a specific combination of starting materials that leads to an easily removable group at the N1 position, the principle of incorporating the methoxyethyl group is well-established. For example, using formaldehyde (B43269) as the oxo component and a cleavable isocyanide could potentially lead to the desired scaffold after a subsequent deprotection step.

Reaction TypeComponentsTypical ProductMethoxyethyl Precursor ExampleReference
Passerini-Tetrazole (PT-3CR)Aldehyde/Ketone, Isocyanide, Azide Sourceα-Hydroxyalkyl-1,5-disubstituted tetrazole3-Methoxypropanal (as the aldehyde) rsc.orgnih.govrsc.org
Ugi-Azide (UA-4CR)Aldehyde/Ketone, Amine, Isocyanide, Azide Sourceα-Aminoalkyl-1,5-disubstituted tetrazole2-Methoxyethylamine (as the amine) nih.govnih.govmdpi.com

Alternative and Emerging Synthetic Routes to Substituted Tetrazoles

The conventional synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of organic nitriles with an azide source, a method established decades ago. thieme-connect.com However, concerns over the use of hazardous reagents like hydrazoic acid and harsh reaction conditions have spurred the development of safer and more efficient protocols. thieme-connect.com

Emerging synthetic strategies focus on catalysis and alternative reaction activations. A significant advancement is the use of various catalysts to facilitate the cycloaddition between nitriles and sodium azide. These include Lewis acids like zinc salts (e.g., ZnCl₂) and heterogeneous catalysts, which offer advantages such as easier product purification and catalyst recycling. organic-chemistry.org Nanoparticle catalysis, employing materials like copper or zinc oxides, has gained traction for providing high yields under greener conditions, often in aqueous media. researchgate.netnih.gov

Multicomponent reactions (MCRs), such as the Ugi-azide reaction, represent another powerful approach, allowing for the construction of complex, highly substituted tetrazoles in a single step from multiple starting materials. nih.govmdpi.com Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for tetrazole formation, even with electronically deactivated or sterically hindered nitriles. organic-chemistry.org These modern methodologies prioritize efficiency, safety, and environmental considerations, broadening the accessibility of diverse tetrazole derivatives.

Tailored Synthesis of this compound and Related Analogues

The specific structure of this compound necessitates a synthetic approach that can efficiently construct the tetrazole ring from a precursor already bearing the methoxyethyl moiety.

The most direct and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the metal- or acid-catalyzed [3+2] cycloaddition of an organic nitrile with an azide salt. For the target compound, the logical precursor is 3-methoxypropionitrile (B90507) . This reaction involves treating the nitrile with an azide source, typically sodium azide , in the presence of a catalyst. Common catalytic systems include ammonium (B1175870) chloride or triethylamine (B128534) hydrochloride in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com Lewis acids, such as zinc chloride, are also highly effective in activating the nitrile group towards nucleophilic attack by the azide ion. organic-chemistry.org The reaction generally requires heating to proceed at a practical rate.

An alternative, though less direct, route could involve solid-phase synthesis. This methodology might start with a resin-bound ω-chloroalkyl tetrazole, where the chloroethyl group is subsequently displaced by a methoxide (B1231860) source. nih.gov However, the solution-phase cycloaddition of 3-methoxypropionitrile remains the most straightforward and cost-effective approach for gram-scale synthesis.

Table 1: Representative Conditions for the Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles
Catalyst/Reagent SystemSolventTemperature (°C)Typical Reaction TimeReference
NaN₃, NH₄ClDMF100-12012-24 h google.com
NaN₃, ZnCl₂IsopropanolReflux8-16 h organic-chemistry.org
NaN₃, Et₃N·HClNitrobenzene180 (Microwave)15-30 min organic-chemistry.org
NaN₃, Cuttlebone (Biocatalyst)DMSO1100.5-2 h researchgate.net

Once this compound is synthesized, the methoxyethyl side chain offers opportunities for further chemical transformation. The ether linkage is the primary site for modification.

A key transformation is the cleavage of the methyl ether to unmask a primary alcohol, yielding 5-(2-hydroxyethyl)-1H-tetrazole . This demethylation can be achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). The resulting alcohol is a versatile intermediate for further derivatization.

From the hydroxyl group of 5-(2-hydroxyethyl)-1H-tetrazole, a variety of standard functional group interconversions can be performed:

Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions like DCC coupling) can produce a range of ester derivatives.

Etherification: Deprotonation of the alcohol with a suitable base followed by reaction with an alkyl halide (Williamson ether synthesis) can introduce different alkyl or aryl groups, leading to more complex ether side chains.

Oxidation: Oxidation of the primary alcohol could yield the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions used.

Table 2: Potential Derivatization Pathways for the Methoxyethyl Chain
Starting MaterialTransformationReagentsProduct
This compoundDemethylation (Ether Cleavage)BBr₃ or HBr5-(2-Hydroxyethyl)-1H-tetrazole
5-(2-Hydroxyethyl)-1H-tetrazoleEsterificationAcetyl Chloride, Pyridine2-(1H-Tetrazol-5-yl)ethyl acetate
5-(2-Hydroxyethyl)-1H-tetrazoleEtherification1. NaH; 2. Benzyl (B1604629) Bromide5-(2-(Benzyloxy)ethyl)-1H-tetrazole

Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound is dictated by the electronic properties of the tetrazole ring and its interplay with the C5 substituent.

The 1H-tetrazole ring exhibits dual reactivity. The N-H proton is acidic, with a pKa value comparable to that of carboxylic acids (pKa ≈ 4.5–4.9). mdpi.com This acidity allows for easy deprotonation by a base (e.g., K₂CO₃, NaH) to form the corresponding tetrazolate anion. This anion is a potent nucleophile, readily reacting with various electrophiles. The most common reaction is N-alkylation using alkyl halides. mdpi.com

The neutral tetrazole ring itself contains four nitrogen atoms with lone pairs of electrons, making the ring system inherently nucleophilic, capable of interacting with strong electrophiles. nih.gov Conversely, the tetrazole ring is strongly electron-withdrawing, which can influence the reactivity of adjacent functional groups. mdpi.com For instance, it can activate an α-methylene group on the C5 substituent towards deprotonation under strong basic conditions. nih.gov

Table 3: Reactivity of the 5-Substituted-1H-Tetrazole Ring
Reaction TypeDescriptionExample ReagentResulting Product Type
Nucleophilic Attack (as anion)Deprotonation followed by reaction with an electrophile.1. Base (K₂CO₃) 2. Electrophile (e.g., CH₃I)N-Alkylated Tetrazole
Electrophilic Attack on RingDirect reaction of the neutral ring with a strong electrophile.Acyl Halides (leads to ring opening)1,3,4-Oxadiazoles
C-H Functionalization (Side Chain)Deprotonation of the carbon adjacent to the ring.Strong Base (e.g., n-BuLi)α-Functionalized Tetrazole

A critical aspect of the chemistry of 5-substituted-1H-tetrazoles is the regioselectivity of N-functionalization. Due to proton tautomerism, the unsubstituted nitrogen can reside at either the N1 or N2 position, leading to two distinct tautomers (1H and 2H) that rapidly interconvert. thieme-connect.commdpi.com

Consequently, the reaction of the tetrazolate anion with an electrophile, such as an alkyl halide, typically yields a mixture of two constitutional isomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. mdpi.comrsc.org

Figure 1: Tautomerism and Regioselective Alkylation

Generated code

The ratio of these isomers is highly dependent on several factors:

The nature of the C5-substituent (R): Both steric and electronic properties of the group at C5 influence the nucleophilicity of the N1 and N2 positions.

The electrophile (E⁺): Bulky electrophiles may preferentially attack the less hindered nitrogen atom. The mechanism (Sₙ1 vs. Sₙ2) of the alkylation also plays a crucial role. rsc.org

Reaction Conditions: The choice of solvent, temperature, and the counter-ion of the tetrazolate salt can alter the isomer ratio. mdpi.com

Generally, the 2,5-disubstituted isomer is considered the thermodynamically more stable product, while the 1,5-isomer is often the kinetic product, although this is not a universal rule. rsc.org Achieving high regioselectivity for one isomer over the other remains a significant synthetic challenge, and methods to control this outcome, for instance through the use of specific catalysts or directing groups, are areas of active research. organic-chemistry.org In some cases, isomerization of the less stable isomer to the more stable one can be induced by heating. acs.org

Tetrazole Ring Cleavage and Recyclization Mechanisms

The tetrazole ring, despite its aromatic character, can undergo cleavage and recyclization reactions under specific energetic conditions, such as thermolysis and photolysis, or through chemical transformations. These reactions are of significant interest for the synthesis of other heterocyclic compounds and for understanding the stability of tetrazole-containing molecules.

The cleavage of the tetrazole ring typically proceeds through the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process. This leads to the formation of highly reactive intermediates, which can then rearrange or react with other species to form stable products.

Thermolytic and Photolytic Decomposition:

In general, the thermal or photochemical decomposition of 5-substituted-1H-tetrazoles can lead to the formation of a nitrilimine intermediate. This highly reactive species can then undergo various transformations, including intramolecular cyclization. For a compound like this compound, the substituent's nature is a key determinant of the subsequent reaction pathways.

While no specific experimental data for the thermolysis or photolysis of this compound has been found, analogous reactions with other 5-alkyl-substituted tetrazoles suggest that cleavage would likely result in the formation of a nitrilimine. The subsequent fate of this intermediate would depend on the reaction conditions.

Recyclization to Other Heterocycles:

A significant recyclization pathway for 5-substituted tetrazoles involves their conversion into 1,3,4-oxadiazoles. This transformation is typically achieved by reacting the tetrazole with an acylating agent. The reaction is believed to proceed through the formation of an N-acyltetrazole intermediate, which then undergoes ring cleavage with the elimination of nitrogen to form a nitrilimine. This intermediate subsequently cyclizes to yield the 1,3,4-oxadiazole (B1194373) ring. Although this reaction is well-established for various 5-substituted tetrazoles, specific examples involving this compound are not documented in the reviewed literature.

Azidoazomethine-Tetrazole Tautomerism:

Another important aspect of tetrazole chemistry is the ring-chain tautomerism, also known as the azidoazomethine-tetrazole equilibrium. In this equilibrium, the tetrazole ring can open to form an isomeric azidoazomethine. The position of this equilibrium is influenced by factors such as the substituents on the ring, the solvent, and the temperature. For this compound, the equilibrium would lie between the tetrazole form and the corresponding azidoazomethine. However, without specific studies on this compound, the exact position of the equilibrium under various conditions remains theoretical.

The table below summarizes the general mechanisms of tetrazole ring cleavage and recyclization, which are expected to be applicable to this compound based on the principles of physical organic chemistry.

Transformation TypeGeneral MechanismPotential IntermediatesPotential Products
Thermolysis/Photolysis Ring cleavage with N₂ extrusionNitrilimineVaries depending on substituent and reaction conditions
Recyclization to 1,3,4-Oxadiazoles Reaction with acylating agent followed by cyclizationN-Acyltetrazole, Nitrilimine2,5-Disubstituted-1,3,4-oxadiazoles
Ring-Chain Tautomerism Reversible ring openingAzidoazomethineEquilibrium mixture of tetrazole and azidoazomethine

It is important to note that the specific conditions (e.g., temperature, wavelength of light, choice of reagents) would need to be experimentally determined to optimize any of these potential transformations for this compound. The electronic and steric effects of the 2-methoxyethyl group would play a crucial role in the reactivity and the distribution of products.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Analysis of Tetrazole Formation from Precursors

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles, including the methoxyethyl derivative, is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097), typically sodium azide. researchgate.netscielo.br This reaction, while appearing straightforward, involves a complex interplay of electronic and steric factors, and its mechanism can be significantly influenced by catalysts.

The formation of the tetrazole ring from a nitrile and an azide is a formal [3+2] cycloaddition. acs.org Computational studies have elucidated the energy landscapes and the structures of the transition states involved. The mechanism is generally believed to proceed through the activation of the nitrile, making its carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion. youtube.com

Key findings from mechanistic studies on related systems indicate:

Transition State Geometry: The transition state for the cycloaddition is often asymmetric. For instance, in the reaction of acetonitrile (B52724) with an azide, the calculated distance for the forming C(nitrile)−N(azide) bond is significantly shorter than the N(nitrile)−N(azide) bond distance. acs.org This asymmetry increases with the electron-withdrawing capacity of the substituent on the nitrile. acs.org

Energy Barriers: The activation barrier for the cycloaddition is a critical factor. For nitriles, activation is generally required to overcome the high energy barrier associated with the reaction. nih.gov Theoretical calculations have been employed to determine these barriers. For example, in the cycloaddition of methyl azide to various substituted nitriles, the activation barriers (TS1) for the formation of the 1-substituted tetrazole are consistently lower than those for the 2-substituted isomer (TS2). acs.org The difference in these barriers can range from approximately 4 to 10 kcal/mol, ensuring the regioselective formation of the 1-substituted product, which is what is observed experimentally. acs.org

Substituent Effects: The electronic nature of the substituent on the nitrile precursor plays a crucial role. Electron-withdrawing groups tend to activate the nitrile, lowering the energy barrier for the cycloaddition, while electron-donating groups can have the opposite effect. acs.org The 2-methoxyethyl group in the precursor to 5-(2-Methoxyethyl)-1H-tetrazole is generally considered to be weakly electron-donating, which may influence the reaction kinetics.

Table 1: Calculated Activation Barriers for Tetrazole Formation

Nitrile SubstituentTS1 Barrier (kcal/mol)TS2 Barrier (kcal/mol)ΔE (TS2-TS1) (kcal/mol)
Methyl---
tert-Butyl--3.9
Fluorine--9.7

Data adapted from computational studies on related nitrile cycloadditions. Specific values for 3-methoxypropanenitrile were not available in the search results. The trend shows that more activating groups lead to a larger energy difference between the transition states. acs.org

To enhance the rate and efficiency of tetrazole synthesis, particularly for less reactive nitriles, various catalytic systems have been developed. nih.gov These catalysts function by activating the nitrile group, thereby lowering the activation energy of the cycloaddition. researchgate.netorganic-chemistry.org Catalysis can be either homogeneous or heterogeneous. nih.gov

Catalysts serve to:

Activate the Nitrile: Lewis acids (e.g., Zn(II) salts, AlCl₃, FeCl₃) and Brønsted acids (e.g., silica (B1680970) sulfuric acid) are commonly used. nih.govorganic-chemistry.org They coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to attack by the azide. youtube.com

Improve Reaction Conditions: Catalysts can lead to milder reaction conditions, shorter reaction times, and higher yields. scielo.brorganic-chemistry.org For instance, the use of zinc salts in water provides an environmentally benign method for the synthesis of a broad range of 5-substituted 1H-tetrazoles. organic-chemistry.org Similarly, copper(II) sulfate (B86663) has been shown to be an effective and readily available catalyst for this transformation in DMSO. scielo.br

Enhance Selectivity: Catalysts ensure the regioselective formation of the desired tetrazole isomer. acs.org

Table 2: Overview of Catalytic Systems for 5-Substituted-1H-tetrazole Synthesis

Catalyst TypeExamplesTypical ConditionsKey Advantages
Lewis AcidsZn(II) salts, AlCl₃, FeCl₃-SiO₂Water, DMF, or solvent-freeHigh efficiency, broad substrate scope. nih.govorganic-chemistry.org
Brønsted AcidsSilica Sulfuric Acid, L-prolineDMF, WaterEnvironmentally benign, simple workup. nih.govorganic-chemistry.org
Metal ComplexesCo(II) complexes, Cu(I) iodideDMSO, DMF/MeOHHomogeneous catalysis, mechanistic insights. nih.govresearchgate.net
NanoparticlesZnO, Cu₂O, Fe₃O₄-basedVarious solventsHeterogeneous, reusable, high surface area. rsc.orgnih.gov

Understanding Intramolecular Rearrangements and Prototropic Tautomerism in this compound

Tetrazoles bearing a hydrogen atom on a ring nitrogen can exist in different tautomeric forms. nih.gov This phenomenon, known as prototropic tautomerism, is a critical aspect of the chemistry of this compound, influencing its physical, chemical, and biological properties. mdpi.comresearchgate.net

For 5-substituted tetrazoles, the tautomeric equilibrium primarily involves the 1H- and 2H-forms. nih.govresearchgate.net The position of this equilibrium is highly sensitive to the surrounding environment, including the physical state (gas, solution, solid) and the polarity of the solvent. nih.govuq.edu.au

Structural Characteristics: The 1H- and 2H-tautomers differ in the position of the proton on the tetrazole ring. researchgate.net These structural differences lead to distinct physicochemical properties, such as dipole moment and acidity. researchgate.netuq.edu.au

Tautomeric Equilibria:

In the Gas Phase: High-level ab initio calculations have consistently shown that for the parent tetrazole, the 2H-tautomer is more stable than the 1H-tautomer by approximately 2-3 kcal/mol. uq.edu.aunih.gov

In Solution: The equilibrium shifts significantly in solution. In nonpolar solvents, the two tautomers may exist in comparable amounts. uq.edu.au However, in polar solvents, the more polar 1H-tautomer becomes the predominant species due to more favorable solvation. nih.govuq.edu.au For the parent tetrazole in a medium with a high dielectric constant, the 1H form is favored. uq.edu.au Given the polarity of the methoxyethyl substituent, it is expected that the 1H-tautomer of this compound would be the major form in polar solutions.

Interconversion: The direct unimolecular conversion between the 1H- and 2H-tautomers via a Current time information in Colombo, LK.tandfonline.com-hydrogen shift involves a very high activation barrier (around 50 kcal/mol in the gas phase for the parent tetrazole). uq.edu.aunih.gov However, interconversion can be facilitated in the presence of other molecules (like another tetrazole molecule or a protic solvent) that can mediate a concerted double hydrogen transfer, significantly lowering the energy barrier. nih.gov

Table 3: Relative Energies of Tetrazole Tautomers

TautomerRelative Energy (Gas Phase, kcal/mol)Predominance in Polar Solvents
1H-Tetrazole~2.0 - 3.0Dominant
2H-Tetrazole0 (Reference)Minor

Data based on high-level ab initio calculations for the parent tetrazole system. uq.edu.aunih.gov

Exploration of Photochemical and Thermal Transformation Mechanisms

The tetrazole ring is known for its high enthalpy of formation, which makes its derivatives susceptible to decomposition upon exposure to energy sources like heat or light. mdpi.com These transformations often involve the cleavage of the heterocyclic ring and the extrusion of molecular nitrogen. nih.govnih.gov

The photochemistry of tetrazoles is a rich field, characterized by the cleavage of the tetrazole ring to produce a variety of reactive intermediates and final products. nih.govresearchgate.net The specific pathway depends heavily on the substituents and the irradiation conditions. nih.gov

Photo-Extrusion of Nitrogen: A common photochemical reaction for tetrazoles is the extrusion of a molecule of dinitrogen (N₂). mdpi.comgoogle.com This process is initiated by the absorption of UV light, which excites the molecule to an electronically excited state (S₁). rsc.org

Reactive Intermediates: The loss of N₂ from the tetrazole ring generates highly reactive, short-lived intermediates. google.com For 2,5-disubstituted tetrazoles, photolysis leads to the formation of a nitrile imine . rsc.orgresearchgate.net This 1,3-dipolar species is a key intermediate that can be trapped by various dipolarophiles or undergo other reactions. nih.gov In the case of this compound (which exists as the 1H-tautomer), photolysis of the unsubstituted parent tetrazole has been shown to produce intermediates such as nitrilimine, diazomethane, and carbodiimide. mdpi.comnih.gov

Mechanism of Intermediate Formation: Theoretical studies on 2,5-disubstituted tetrazoles suggest that upon photoexcitation, the molecule undergoes sequential bond breaking in the excited state. rsc.org The cleavage of the N2–N3 and N4–C5 bonds leads to the release of N₂ and the formation of the nitrile imine intermediate, after which the system rapidly deactivates back to the ground state. rsc.org This intermediate can then react with other molecules present in the system. For instance, light-induced cycloaddition of a tetrazole with an alkene proceeds via the nitrile imine intermediate. nih.gov

Table 4: General Photochemical Transformations of Tetrazoles

Tetrazole TypePrimary PhotoprocessKey Reactive IntermediatePotential Final Products
Unsubstituted 1H-TetrazoleN₂ Extrusion, Ring CleavageNitrilimine, DiazomethaneCyanamide, Carbodiimide. mdpi.comnih.gov
2,5-Disubstituted TetrazolesN₂ ExtrusionNitrile ImineCycloadducts (with alkenes), Dimers. google.comrsc.org
5-Allyloxy-1-aryl-tetrazolesN₂ ExtrusionDiradicalsN-phenyl-1,3-oxazines. mdpi.com

Elucidation of Thermal Decomposition Pathways

Research has shown that the thermal degradation of 5-substituted tetrazoles can proceed through several potential pathways, primarily involving the cleavage of the tetrazole ring. acs.org The initial step in the decomposition is often a ring-opening reaction, which can lead to the formation of highly reactive intermediates such as nitrile imines or imidoylnitrenes. acs.org The subsequent reactions of these intermediates then dictate the final decomposition products.

For 1,5-disubstituted tetrazoles, the decomposition is understood to proceed via the formation of imidoylnitrenes. acs.org However, for 5-substituted-1H-tetrazoles like this compound, the decomposition is more likely to be initiated by proton tautomerism between the N1 and N2 positions of the tetrazole ring. nih.gov The stability of these tautomers can significantly influence the decomposition mechanism. In the gas phase, the 2H-tautomer is generally more stable, while the 1H-tautomer often predominates in solution. nih.gov

The primary decomposition channel for many 5-substituted-1H-tetrazoles involves the extrusion of molecular nitrogen (N₂), a characteristic feature of the thermolysis of many nitrogen-rich heterocyclic compounds. researchgate.net This nitrogen elimination can lead to the formation of a variety of products depending on the subsequent rearrangement or reaction of the remaining fragment.

Flash vacuum pyrolysis (FVP) studies of various substituted tetrazoles have demonstrated the formation of nitrile imines, which can then undergo further rearrangements. acs.org In the case of this compound, a plausible decomposition pathway would involve the initial loss of N₂ to form a highly reactive intermediate, which could then undergo intramolecular rearrangement or react with other molecules.

It is also important to consider the influence of the 2-methoxyethyl substituent at the C5 position. The presence of the ether oxygen could potentially influence the decomposition pathway through intramolecular interactions or by providing alternative reaction sites after the initial ring cleavage.

Due to the absence of specific experimental data for this compound, the following table presents hypothetical decomposition products based on the known fragmentation patterns of other 5-substituted tetrazoles.

Hypothetical Thermal Decomposition Products of this compound

Initial ReactantPlausible IntermediatesPotential Final ProductsSupporting Rationale from Analogous Compounds
This compoundNitrile Imine, ImidoylnitreneMolecular Nitrogen (N₂), 3-Methoxypropionitrile (B90507), various small molecule fragmentsBased on general tetrazole decomposition mechanisms involving N₂ extrusion and subsequent fragmentation/rearrangement. acs.orgresearchgate.net

Further computational and experimental studies, such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), are necessary to definitively elucidate the specific thermal decomposition pathways and products of this compound. osti.gov Such studies would provide valuable data on the compound's thermal stability and the kinetics of its decomposition, which are crucial for assessing its potential applications. osti.gov

Advanced Spectroscopic and Crystallographic Characterization of 5 2 Methoxyethyl 1h Tetrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is an indispensable tool for the structural elucidation of tetrazole derivatives, providing detailed information about the chemical environment of magnetically active nuclei.

The ¹H and ¹³C NMR spectra of substituted tetrazoles exhibit characteristic chemical shifts that are sensitive to the nature and position of substituents on the tetrazole ring and its side chains.

In ¹H NMR spectra of 1-substituted 1H-1,2,3,4-tetrazoles, the proton on the tetrazole ring typically appears as a singlet in the range of δ 7.80–8.40 ppm. For 5-substituted-1H-tetrazoles, the N-H proton of the tetrazole ring often presents as a broad signal at a downfield chemical shift, for instance, around 15.50 ppm in poly(5-(methacrylamido)tetrazole). The chemical shifts of protons on the substituents are also informative. For example, in 5-(benzylthio)-1H-tetrazole, the methylene (B1212753) protons (-S-CH₂-) appear as a singlet at δ 4.58 ppm, while the aromatic protons of the benzyl (B1604629) group are observed as a multiplet between δ 7.35-7.49 ppm.

¹³C NMR spectroscopy provides complementary information. The carbon atom of the tetrazole ring (C5) in 5-substituted-1H(2H)-tetrazoles typically resonates in the range of δ 155-157 ppm. In 1-substituted 1H-1,2,3,4-tetrazoles, the tetrazole carbon signal is observed between δ 141–157.2 ppm. The chemical shifts of the carbon atoms in the substituents are also diagnostic. For instance, in various 5-aryl-1H-tetrazoles, the chemical shifts of the aromatic carbons provide insights into the electronic effects of the substituents.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the confirmation of elemental composition of novel synthetic compounds. Its capacity to measure mass-to-charge ratios with exceptional accuracy, typically to within a few parts per million (ppm), allows for the unambiguous determination of a molecule's elemental formula. This level of precision is crucial in the characterization of 5-(2-methoxyethyl)-1H-tetrazole and its derivatives, where the presence of multiple nitrogen atoms necessitates exact mass measurements to distinguish between potential isobaric interferences.

In the analysis of tetrazole derivatives, HRMS provides compelling evidence for the successful synthesis of the target molecule by correlating the experimentally measured accurate mass with the theoretically calculated exact mass of the proposed chemical formula. The negligible mass difference observed between the calculated and found values instills a high degree of confidence in the assigned structure.

For instance, in the characterization of various 1,5-disubstituted tetrazoles, HRMS has been pivotal. Research on a series of these compounds demonstrated the power of this technique. The results, often presented in a tabular format, showcase the close agreement between the calculated and experimentally found masses, thereby confirming the respective molecular formulas.

Below is an interactive data table presenting representative HRMS data for several tetrazole derivatives, illustrating the precision of this method. The data is based on findings for structurally related compounds, as specific HRMS data for the parent compound this compound is not widely published.

Interactive Table: HRMS Data for Tetrazole Derivatives

Compound NameMolecular FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Reference
N-((1-tert-butyl-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)-2-methoxyethanamineC₁₅H₂₂ClN₅O323.1513323.1505 mdpi.com
4-(1-(1-tert-butyl-1H-tetrazol-5-yl)propyl)morpholineC₁₂H₂₃N₅O253.1903253.1895 mdpi.com
N-((1-(4-chlorobenzyl)-1H-tetrazol-5-yl)(2-bromophenyl)methyl)-2-methoxyethanamineC₁₈H₁₉BrClN₅O435.0462435.0453 mdpi.com
1-(Cycloheptylmethyl)-5-(2-methoxyethyl)tetrazoleC₁₂H₂₂N₄O238.1800Data not available nih.gov

Note: The calculated exact mass for 1-(Cycloheptylmethyl)-5-(2-methoxyethyl)tetrazole is based on its molecular formula provided in the PubChem database. nih.gov The measured exact mass would be determined experimentally.

The data clearly indicates that the mass error is minimal, providing strong validation for the proposed chemical structures. This analytical step is a cornerstone in the comprehensive characterization of new chemical entities within the this compound family and is essential for ensuring the molecular integrity of the compounds being studied in further crystallographic and spectroscopic analyses.

Computational Chemistry and Theoretical Modeling of 5 2 Methoxyethyl 1h Tetrazole Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivitynih.govresearchgate.netnih.gov

DFT has become a primary method for studying the electronic and structural properties of molecular systems. researchgate.net For 5-(2-Methoxyethyl)-1H-tetrazole, DFT calculations offer a detailed picture of its geometry, orbital energies, and reactive sites. The B3LYP functional is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for such systems. arkat-usa.orgresearchgate.net

The first step in a computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. arkat-usa.orgresearchgate.net For this compound, this involves determining the bond lengths, bond angles, and dihedral angles of its lowest-energy conformer.

The tetrazole ring is an aromatic, planar structure. The primary conformational flexibility arises from the rotation around the C-C and C-O bonds of the 2-methoxyethyl side chain. Potential energy surface (PES) scans can be performed to identify the most stable conformers. researchgate.net The optimized geometry reveals a structure where the tetrazole ring maintains its planarity, while the side chain adopts a staggered conformation to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level)

Parameter Bond Length (Å) Bond Angle (°)
N1-N2 1.35 N4-C5-C6
N2-N3 1.30 C5-C6-C7
N3-N4 1.35 C6-C7-O8
C5-N4 1.34 C7-O8-C9
C5-N1 1.33
C5-C6 1.51
C6-C7 1.53
C7-O8 1.42
O8-C9 1.41

Note: This data is representative and based on typical values for related structures. Atom numbering follows a standard convention starting from the N-H nitrogen as N1.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. arkat-usa.orgresearchgate.net

For this compound, the HOMO is typically localized over the electron-rich tetrazole ring, particularly the nitrogen atoms. The LUMO is also generally distributed across the heterocyclic ring system. The energy of these orbitals and their gap can be calculated using DFT.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

Parameter Energy (eV)
EHOMO -7.5
ELUMO -1.2
HOMO-LUMO Gap (ΔE) 6.3

Note: These values are illustrative and represent typical findings for 5-substituted-1H-tetrazoles.

The relatively large energy gap suggests that this compound is a kinetically stable compound.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.netbhu.ac.in The MEP surface is colored to denote different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. bhu.ac.inresearchgate.net

In the MEP map of this compound, the most negative regions (red) are expected to be located around the nitrogen atoms of the tetrazole ring and the oxygen atom of the methoxy (B1213986) group, identifying them as the primary sites for interaction with electrophiles. The most positive region (blue) is typically found around the acidic proton on the N1 nitrogen of the tetrazole ring, marking it as the site for deprotonation or nucleophilic attack. researchgate.net

Table 3: Global Reactivity Descriptors for this compound

Descriptor Formula Value (eV)
Electronegativity (χ) -(EHOMO + ELUMO)/2 4.35
Chemical Hardness (η) (ELUMO - EHOMO)/2 3.15
Electrophilicity Index (ω) χ²/2η 3.01
Chemical Softness (S) 1/2η 0.16

Note: Values are calculated from the representative HOMO/LUMO energies in Table 2.

These descriptors provide a quantitative measure of the molecule's stability and propensity to react. arkat-usa.org

Quantum Chemical Calculations for Mechanistic Pathways

Beyond static properties, quantum chemical calculations are invaluable for elucidating reaction mechanisms, identifying transition states, and characterizing transient intermediates. nih.govbeilstein-journals.org

For any proposed reaction involving this compound, such as N-alkylation or cycloaddition, computational methods can map out the entire reaction coordinate. mdpi.com This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. By calculating the energy difference between the reactants and the transition state, the activation energy or energy barrier for that step can be determined. nih.gov A high energy barrier indicates a slow reaction, while a low barrier suggests a facile process. Frequency calculations are performed to confirm the nature of the stationary points: a minimum (reactant, intermediate, or product) has no imaginary frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Many chemical reactions proceed through one or more reactive intermediates. nih.gov These are short-lived, high-energy species that exist as local minima on the reaction pathway. For instance, in the alkylation of this compound, an initial deprotonation could lead to a tetrazolate anion intermediate. Computational models can optimize the geometry of such intermediates and calculate their relative stability. Understanding the structure and stability of these transient species is critical for a complete picture of the reaction mechanism. nih.govbeilstein-journals.org

Theoretical Studies on Tautomeric Preferences and Aromaticity of Tetrazole Systems

The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the substituent and the nature of the nitrogen atoms in the ring significantly influence the molecule's properties. Theoretical studies, particularly those using Density Functional Theory (DFT), are crucial for understanding the tautomeric equilibrium and aromaticity of these systems. ijsr.netresearchgate.net

Research on C-substituted tetrazoles shows that the relative stability of the 1H- and 2H-tautomers is influenced by the electronic nature of the substituent at the C5 position. iosrjournals.org Generally, 2H-tetrazoles are found to be more stable and exhibit higher aromaticity than their 1H-counterparts. iosrjournals.orgnih.gov For 5-amino-tetrazole, computational studies at the CCSD(T)/6-311G//MP2/6-311G level of theory determined the 2H-tautomer to be the most energetically preferred form in the gas phase. nih.gov The energy barrier for the 1H- to 2H-tautomerization was calculated to be 45.66 kcal/mol. nih.gov

Aromaticity is a key factor in the stability of the tetrazole ring. It is often evaluated computationally using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). ijsr.netiosrjournals.org DFT calculations on various C-substituted tetrazoles have shown that the tetrazole ring possesses strong aromatic character, often higher than that of benzene. ijsr.net For instance, NICS(0) values for unsubstituted tetrazole are calculated to be between -13.28 and -14.63 ppm, compared to -11.5 ppm for benzene. ijsr.net The HOMA index, which is based on bond lengths, also supports the higher aromatic character of the 2H-tautomer over the 1H-tautomer in C-substituted systems. iosrjournals.org The presence of both electron-donating and electron-withdrawing groups has been shown to maintain a high degree of aromaticity in the tetrazole ring. ijsr.netrsc.org

For this compound, the ether group is generally considered to be a weakly electron-donating group. Based on general findings for C-substituted tetrazoles, it is expected that the 2H-tautomer would be more stable.

Table 1: Calculated Energetic and Aromaticity Data for Substituted Tetrazoles

Substituent (at C5)TautomerMethod/Basis SetRelative Energy (kcal/mol)Aromaticity Index (HOMA)Aromaticity Index (NICS(0), ppm)
H1HB3LYP/cc-pVTZ0.000.92-14.63
H2HB3LYP/cc-pVTZ-5.730.98-13.28
-NH21HMP2/6-311G 2.67--
-NH22HMP2/6-311G0.00--
-CH31HB3LYP/cc-pVTZ---13.91
-CH32HB3LYP/cc-pVTZ---14.23
-NO21HB3LYP/cc-pVTZ---13.51
-NO22HB3LYP/cc-pVTZ---13.84

This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific values for this compound would require dedicated calculations. Sources: ijsr.netiosrjournals.orgnih.gov

Molecular Dynamics (MD) Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations are particularly valuable for understanding the non-covalent interactions that govern the formation of larger, ordered structures, known as supramolecular assemblies. researchgate.netresearchgate.net The tetrazole ring, being electron-rich and containing multiple nitrogen atoms, is capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking. researchgate.net

MD simulations can model how molecules of this compound would interact with each other or with other molecules in a given environment, such as a solvent or a biological system. nih.gov For example, simulations can predict the stability of dimers or larger aggregates, revealing the preferred modes of interaction. The N-H proton of the 1H-tetrazole tautomer is a strong hydrogen bond donor, readily interacting with hydrogen bond acceptors like the sp2-hybridized nitrogen atoms of an adjacent tetrazole ring. acs.org The ether oxygen in the 2-methoxyethyl substituent can also act as a hydrogen bond acceptor.

By simulating the system at different temperatures and pressures, MD can provide insights into the dynamics and stability of these supramolecular structures. nih.govsynthical.com For instance, simulations can help understand the formation of liquid crystals or gels, which are properties that arise from specific long-range ordering of molecules. researchgate.net The results from MD simulations, such as radial distribution functions and interaction energy calculations, offer a detailed picture of the intermolecular forces at play. nih.gov

Computational Approaches to Spectroscopic Parameter Prediction (e.g., NMR, IR)

Computational methods, especially DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. pnrjournal.comnih.gov These predictions are invaluable for structure elucidation and for interpreting experimental spectra. youtube.com

To predict NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with a DFT functional (like B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). pnrjournal.commdpi.com The calculation yields isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), or by using a linear scaling approach based on a set of known molecules. youtube.comyoutube.com Such calculations can accurately reproduce experimental trends, helping to assign signals in complex spectra and to distinguish between isomers, such as the 1H- and 2H-tautomers of a substituted tetrazole, which are expected to have distinct ¹H and ¹³C NMR spectra. mdpi.com The accuracy of these predictions has been significantly improved by combining DFT calculations with machine learning approaches. nih.gov

Similarly, IR spectra can be calculated by computing the harmonic vibrational frequencies of the molecule. researchgate.net The calculated frequencies and their corresponding intensities can then be plotted to generate a theoretical spectrum. nih.gov These calculations help in assigning the vibrational modes observed in experimental IR spectra. researchgate.net For tetrazole derivatives, characteristic vibrational peaks for the tetrazole group are typically observed between 900-1640 cm⁻¹. pnrjournal.com For example, in a study of 1,5-bis[2-(1H-tetrazol-1-yl)phenoxy]-3-oxapentane, the N-H stretch of the tetrazole ring was observed in the IR spectrum at 3127 cm⁻¹. nih.gov Computational analysis can assign specific bands to the stretching and bending motions of the tetrazole ring and the methoxyethyl substituent.

Table 2: Representative Calculated vs. Experimental Spectroscopic Data for a Substituted Tetrazole

CompoundSpectrumParameterCalculated ValueExperimental Value
5-Phenyl-1H-tetrazole¹H NMR (DMSO-d₆)δ (NH)-~17.45 ppm
5-Phenyl-1H-tetrazole¹³C NMR (DMSO-d₆)δ (C5)-155.93 ppm
5-(Benzylthio)-1H-tetrazole¹³C NMR (DMSO)δ (C5)153.2 ppm (B3LYP/6-311++G(d,p))154.6 ppm
2H-TetrazoleIRν (NH stretch)3512.0 cm⁻¹ (B3LYP/6-31G*)-
1H-TetrazoleIRν (NH stretch)-3147 cm⁻¹ (in KBr)

This table includes data for representative tetrazole compounds to illustrate the correlation between calculated and experimental values. Data is compiled from various sources. pnrjournal.comresearchgate.netnih.govrsc.org

Coordination Chemistry and Ligand Applications of Tetrazole Derivatives, Including Methoxyethyl Analogues

Tetrazoles as Versatile N-Donor Ligands in Transition Metal Complexes

Tetrazole and its derivatives are a significant class of N-heterocyclic compounds that have garnered substantial interest in coordination chemistry. researchgate.net Their utility stems from the nitrogen-rich nature of the five-membered ring, which contains four nitrogen atoms, making them excellent electron donors (Lewis bases) for coordination with metal ions (Lewis acids). libretexts.orgnih.gov This characteristic allows tetrazoles to function as versatile N-donor ligands, forming stable complexes with a wide array of transition metals. arkat-usa.org The deprotonated form, known as the tetrazolate anion, is particularly effective in coordination, capable of utilizing up to all four of its nitrogen atoms to bridge multiple metal centers. mdpi.com This versatility in bonding contributes to the formation of diverse and stable coordination architectures. mdpi.combohrium.com

The tetrazole ring's structural arrangement of four nitrogen atoms allows for a remarkable diversity of coordination modes when binding to metal centers. This flexibility is a key factor in the construction of various coordination polymers and metal-organic frameworks (MOFs). arkat-usa.orgbohrium.com The deprotonated tetrazolate anion can coordinate to metal ions in numerous ways, from simple monodentate interactions to complex bridging modes that link multiple metal ions.

Some of the principal coordination modes include:

Monodentate: The ligand binds to a single metal center through one of its nitrogen atoms, typically N1, N2, or N4.

Bidentate (Chelating): A single ligand binds to one metal center through two of its nitrogen atoms.

Bridging: The ligand links two or more metal centers. This is the most common mode in coordination polymers and can occur in several ways, such as N1,N2-bridging, N2,N3-bridging, and N1,N4-bridging. researchgate.net

The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions (e.g., temperature, solvent), and the steric and electronic properties of the substituent on the tetrazole ring. bohrium.comresearchgate.net This multi-faceted coordinating ability allows tetrazoles to act as building blocks for complex one-, two-, and three-dimensional structures. arkat-usa.orgrsc.org

Table 1: Common Coordination Modes of the Tetrazolate Ring

Coordination Mode Description Coordinating Atoms
Monodentate Binds to one metal ion. N1, N2, or N4
Bidentate (Chelating) Binds to one metal ion via two atoms. N1, N2 or N2, N3
Bidentate (Bridging) Links two metal ions. N1, N2; N1, N4; N2, N3
Tridentate (Bridging) Links three metal ions. e.g., µ₃-N1,N2,N4
Tetradentate (Bridging) Links four metal ions. µ₄-N1,N2,N3,N4

While specific studies focusing exclusively on 5-(2-Methoxyethyl)-1H-tetrazole are not extensively detailed in the surveyed literature, the influence of its 2-methoxyethyl substituent can be inferred from research on other alkyl- and alkoxy-substituted tetrazoles. The nature of the substituent at the C5 position significantly impacts the ligand's electronic properties, steric profile, and ultimately, its coordination behavior. researchgate.netnih.gov

The 2-methoxyethyl group possesses several key features:

Flexibility: The ethyl chain allows for conformational freedom, which can influence how the ligand packs in a crystal lattice and accommodates coordination to a metal center.

Electron-Donating Character: The alkyl portion of the substituent is generally electron-donating, which can increase the basicity (electron-donating ability) of the nitrogen atoms in the tetrazole ring, potentially strengthening the metal-ligand bond.

Potential for Weak Interactions: The ether oxygen atom in the methoxy (B1213986) group can act as a hydrogen bond acceptor or participate in weak secondary coordination to the metal center, influencing the resulting supramolecular structure.

Studies on various alkyl-substituted tetrazoles have shown that these side chains play a crucial role in determining the final structure and properties of the metal complexes. acs.orgrsc.org For instance, the length and bulk of an alkyl chain can dictate the dimensionality of a coordination polymer and affect the spin-crossover properties of iron(II) complexes by influencing intermolecular interactions. acs.org Therefore, the 2-methoxyethyl group in this compound is expected to modulate its coordination chemistry by a combination of steric demand, electronic effects, and its capacity for forming secondary interactions, thereby influencing the topology and properties of its metal complexes.

Synthesis and Spectroscopic/Structural Characterization of Metal Complexes with Methoxyethyl-Substituted Tetrazole Ligands

The synthesis of metal complexes involving tetrazole ligands can be achieved through several routes. A common method is the direct reaction of a pre-synthesized tetrazole derivative with a metal salt in a suitable solvent. arkat-usa.org An alternative and powerful approach is the in situ synthesis, where the tetrazole ligand is formed during the complexation reaction. bohrium.comacs.org This is typically achieved via a [2+3] cycloaddition reaction between an organonitrile (containing the desired substituent, such as a methoxyethyl group) and an azide (B81097) source (like sodium azide), promoted by the presence of a metal ion. rsc.orgnih.gov These reactions are often carried out under hydro(solvo)thermal conditions, which facilitate the formation of crystalline coordination polymers. rsc.orgrsc.org

The combination of transition metal ions with multitopic tetrazolate ligands frequently leads to the formation of coordination polymers (CPs) or metal-organic frameworks (MOFs) with remarkable structural diversity. arkat-usa.orgnih.gov The ability of the tetrazolate ring to adopt various bridging coordination modes is a primary driver of this diversity. mdpi.com Depending on the coordination preferences of the metal ion and the geometry of the ligand, the resulting frameworks can extend in one, two, or three dimensions. rsc.org

1D Structures: Often form as simple chains or ribbon-like structures. researchgate.net

2D Structures: Can assemble into layered or sheet-like networks. rsc.orgrsc.org

3D Structures: Result in complex frameworks with interconnected channels and pores. rsc.orgacs.orgnih.gov

The substituent on the tetrazole ring, such as the 2-methoxyethyl group, plays a significant role in guiding the self-assembly process and influencing the final topology. researchgate.net Different substituents can introduce steric hindrance or offer additional non-covalent interaction sites (e.g., hydrogen bonding), which direct the formation of specific structural motifs. rsc.org Researchers have synthesized a wide variety of frameworks using substituted tetrazoles, including chiral frameworks and structures with unprecedented network topologies. rsc.org

Tetrazole-based ligands are particularly renowned for their ability to form iron(II) complexes that exhibit spin-crossover (SCO) behavior. researchgate.net SCO is a phenomenon where a metal complex can switch between a low-spin (LS) state and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. nih.govmdpi.com In octahedral iron(II) complexes, this corresponds to a transition between a diamagnetic LS state (S=0) and a paramagnetic HS state (S=2). mdpi.com

The ligand field strength provided by the coordinating nitrogen atoms of the tetrazole ring is often in the critical range that allows the energies of the LS and HS states to be very close, making the transition accessible. researchgate.net The characteristics of the SCO—such as the transition temperature (Tc), its abruptness, and the presence of hysteresis (bistability)—are highly sensitive to the molecular environment. nih.gov Factors including the nature of the substituent on the tetrazole ring, the counter-anion in the crystal lattice, and the presence of solvent molecules can finely tune the SCO properties. acs.org For example, studies on a series of iron(II) complexes with different N-alkyl-substituted tetrazoles demonstrated that even subtle changes to the substituent can dramatically alter the spin transition behavior, leading to gradual, abrupt, or incomplete crossovers. acs.orgresearchgate.net This tunability makes tetrazole-based SCO complexes promising candidates for applications in molecular switches and data storage devices.

Applications in Molecular Recognition and Supramolecular Chemistry

Beyond forming robust coordination polymers, tetrazole derivatives are valuable components in the field of supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. nih.gov The tetrazole ring is adept at forming strong hydrogen bonds, which are fundamental to the construction of predictable supramolecular assemblies. mdpi.com The N-H proton of an unsubstituted tetrazole ring is a good hydrogen bond donor, while the sp²-hybridized nitrogen atoms are effective acceptors. nih.gov

This capacity for hydrogen bonding, along with other non-covalent forces like π-π stacking, allows tetrazole-containing molecules to self-assemble into larger, ordered structures. nih.gov In the context of molecular recognition, the tetrazole group is widely recognized as a bioisostere for the carboxylic acid group. nih.gov It shares a similar pKa and planar structure, enabling it to mimic the interactions of a carboxylate group in biological systems, such as binding to receptor sites through hydrogen bonding and electrostatic interactions. nih.govnih.gov This property is extensively exploited in medicinal chemistry.

In materials science, the predictable interaction patterns of tetrazoles are used to design complex supramolecular frameworks and to link molecules into larger architectures for applications in sensing and molecular devices. mdpi.comsupramolecularevans.com The ability to prepare receptors that can selectively bind specific ions or molecules is a central goal of supramolecular chemistry, and the versatile electronic and structural properties of the tetrazole ring make it a valuable functional group in the design of such host molecules. supramolecularevans.comnih.gov

Advanced Material Science and Non Biological Applications of 5 2 Methoxyethyl 1h Tetrazole Systems

High-Energy Density Materials and Propellant Components

Tetrazole derivatives are of significant interest in the field of energetic materials due to their high nitrogen content, large positive heats of formation, and the generation of environmentally benign dinitrogen gas upon decomposition. nih.govnih.govwikipedia.org These characteristics make them promising candidates for explosives, propellants, and gas-generating compositions for applications such as automotive airbags. nih.govwikipedia.orgnih.gov

Computational Design and Theoretical Evaluation of Energetic Tetrazole Derivatives

The development of novel high-energy materials often begins with computational design and theoretical evaluation. cdnsciencepub.com Quantum-chemical methods, such as density functional theory (DFT), are employed to predict the structural and energetic properties of newly designed molecules. acs.orgnih.gov This computational screening allows for the rapid assessment of a large number of potential candidates, identifying those with the most promising characteristics before undertaking synthetic efforts. rsc.org

Key parameters evaluated through computational studies include:

Heat of Formation (HOF): A high positive heat of formation is a primary indicator of a high-energy material. cdnsciencepub.com

Density (ρ): Higher density generally correlates with improved detonation performance.

Detonation Velocity (D) and Pressure (P): These are critical measures of an explosive's power. nih.gov

Impact Sensitivity (h₅₀): A measure of the material's stability and safety. nih.gov

Bond Dissociation Energies (BDEs): This helps in understanding the thermal stability and decomposition pathways of the molecule. nih.gov

Through these computational approaches, researchers can systematically design and screen vast libraries of tetrazole-based molecules, including those with various substituents, to identify candidates with superior performance and safety profiles compared to traditional explosives like TNT and RDX. cdnsciencepub.comrsc.org

Structural Characteristics of Tetrazoles for Gas Generator Compositions

The tetrazole ring is a foundational component for modern, environmentally friendly gas generators. nih.gov The high nitrogen content of tetrazoles is a key advantage, as it leads to the generation of a large volume of nitrogen gas upon combustion, a primary requirement for inflating airbags. nih.govwikipedia.org The production of non-toxic gases like N₂ and H₂O is another desirable feature. wikipedia.org

Structural features of tetrazoles that are particularly relevant for gas generator applications include:

High Nitrogen Content: Maximizes gas generation.

Thermal Stability: Ensures the compound is stable under normal storage conditions but decomposes rapidly at the desired temperature. nih.gov

Burn Rate: A high burn rate is necessary for rapid gas production. nih.gov

Formation of Stable Residues: Minimizes the formation of harmful or corrosive byproducts.

For instance, compositions containing bi-tetrazoles linked by an aliphatic bridge, when combined with an oxidizer like phase-stabilized ammonium (B1175870) nitrate, have been developed for use in airbag inflators. google.com The stability and performance of these materials can be further tuned by forming salts with various cations. nih.gov

Impact of Substituents (e.g., Methoxyethyl) on Theoretical Energetic Characteristics

The methoxyethyl group (-CH₂CH₂OCH₃) introduces both carbon and hydrogen atoms, which can affect the oxygen balance of the energetic material. Oxygen balance is a critical parameter that determines the efficiency of combustion and the nature of the decomposition products. The presence of the ether linkage may also influence the molecule's thermal stability and decomposition pathways.

More broadly, the strategic introduction of different functional groups allows for the fine-tuning of energetic properties. For example:

Nitro groups (-NO₂): Increase the energy content and density but can also increase sensitivity. nih.govrsc.org

Amino groups (-NH₂): Can enhance thermal stability and reduce sensitivity through the formation of hydrogen bonds. rsc.org

Azido groups (-N₃): Significantly increase the heat of formation and nitrogen content. cdnsciencepub.com

The following table illustrates the calculated energetic properties of some representative tetrazole derivatives, highlighting the influence of different substituents.

Compound/SystemDetonation Velocity (km/s)Detonation Pressure (GPa)Heat of Formation (kJ/mol)Reference
TMT8.417-- nih.gov
TMT-1 (salt)--- nih.gov
TMT-2 (salt)--- nih.gov
TMT-7 (salt)--- nih.gov
Bistetrazole-based molecule 19.58-854.76 rsc.org
Hydrazinium salt of 5,5′-(hydrazonomethylene)bis(1H-tetrazole)9050 m/s-- rsc.org
Hydroxylammonium salt of 5,5′-(hydrazonomethylene)bis(1H-tetrazole)8839 m/s-- rsc.org

Chemical Activators in Oligonucleotide and Phosphoramidite (B1245037) Synthesis

The phosphoramidite method is the standard for the chemical synthesis of oligonucleotides, which are crucial tools in molecular biology, diagnostics, and therapeutics. tcichemicals.com A key step in this synthetic cycle is the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, a reaction that requires an activator. tcichemicals.com

Tetrazole and its derivatives are widely used as activators in this process. tcichemicals.combeilstein-journals.org The activator plays a dual role: it protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group, and the resulting tetrazolide anion acts as a nucleophilic catalyst, attacking the phosphorus atom to form a highly reactive intermediate. beilstein-journals.orggoogle.com

While the parent 1H-tetrazole is a common activator, derivatives have been developed to offer improved performance. glenresearch.com These include:

5-Ethylthio-1H-tetrazole (ETT) google.comntsbio.com

5-Benzylthio-1H-tetrazole (BTT) wikipedia.orggoogle.com

4,5-Dicyanoimidazole (DCI) google.comglenresearch.com

Catalysis and Green Chemistry Methodologies Utilizing Tetrazoles

In recent years, tetrazoles have gained attention in the field of green chemistry. nih.govrsc.org Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The use of tetrazoles as building blocks in multicomponent reactions and the development of tetrazole-based catalysts align with these principles. beilstein-journals.orgresearchgate.net

Tetrazole-Containing Building Blocks in Multicomponent Organic Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.orgnih.gov This approach offers significant advantages in terms of simplicity, speed, and atom economy, making it a cornerstone of green chemistry. beilstein-journals.orgbeilstein-archives.org

Development of Heterogeneous and Homogeneous Catalytic Systems

The tetrazole ring is a versatile scaffold in the design of both homogeneous and heterogeneous catalysts. Its ability to act as a ligand for a wide range of metal centers and its potential for incorporation into organocatalytic structures have driven significant research.

Homogeneous Catalysis:

In homogeneous catalysis, tetrazole derivatives are primarily used as ligands that coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. The nitrogen-rich tetrazole ring can coordinate to metals in various modes, making it an attractive component for catalyst design. researchgate.net For instance, molybdenum(VI) complexes featuring 5-(2-pyridyl)tetrazolate ligands have been synthesized and investigated. researchgate.netmdpi.com These complexes demonstrate the ability of the tetrazole moiety to form stable coordination compounds that can act as catalysts. One such complex, [MoO2Cl2(Hpto)]∙THF (where Hpto = 5-(2-pyridyl-1-oxide)tetrazole), serves as a precursor for a hybrid solid catalyst used in the epoxidation of olefins. mdpi.com

Tin-catalyzed systems also represent a key area of research. The synthesis of 5-substituted 1H-tetrazoles can be efficiently achieved using a triorganotin alkoxide precatalyst, which generates a tributyltin azide (B81097) catalyst in situ. uc.pt This homogeneous system has been studied through both experimental and computational methods to elucidate its reaction mechanism. uc.pt

Heterogeneous Catalysis:

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant effort has been dedicated to developing heterogeneous catalysts. This often involves immobilizing catalytically active tetrazole-containing species onto solid supports.

One approach involves grafting organocatalysts onto a solid matrix. For example, 5-(pyrrolidin-2-yl)tetrazole, a highly effective organocatalyst for reactions like aldol (B89426) additions, has been supported on silica (B1680970). mdpi.comresearchgate.net This heterogenized catalyst, prepared via photoinduced thiol-ene coupling, can be packed into microreactors for continuous-flow processes, demonstrating high efficiency, good stereoselectivity, and excellent stability. researchgate.net

Another strategy is the development of metal-organic frameworks (MOFs) or hybrid materials where the tetrazole unit is integral to the structure. Tetrazole derivatives are noted for their utility in constructing novel MOFs due to their multiple coordination modes. nih.gov Researchers have developed various nano-catalysts for tetrazole synthesis, which highlights the interplay between catalysis and the tetrazole ring. Examples include:

A copper(II) complex anchored on silica-coated iron oxide magnetic nanoparticles for synthesizing 5-substituted 1H-tetrazoles. orgchemres.org

OSU-6, a metal-free, hexagonal mesoporous silica with Brønsted acid properties, which efficiently catalyzes the synthesis of 5-aryl-1H-tetrazoles. mdpi.com

A molybdenum oxide-based hybrid catalyst derived from a 5-(2-pyridyl-1-oxide)tetrazole complex, effective for the epoxidation of bio-olefins. mdpi.com

The following table summarizes different catalytic systems used for the synthesis of tetrazole derivatives, which underscores the importance of catalysis in accessing these compounds.

Catalyst TypeCatalyst ExampleApplicationKey Findings
HomogeneousTributyltin AlkoxideSynthesis of 5-substituted 1H-tetrazolesEfficiently generates tributyltin azide in situ for cycloaddition reactions. uc.pt
Heterogeneous (Organocatalyst)Silica-supported 5-(pyrrolidin-2-yl)tetrazoleAldol reactionsEnables continuous-flow processes with high conversion and selectivity. researchgate.net
Heterogeneous (Metal-Free)OSU-6 (Mesoporous Silica)Synthesis of 5-aryl-1H-tetrazolesOffers high yields, mild conditions, and reusability. mdpi.com
Heterogeneous (Hybrid)[MoO3(Hpto)]·H2OEpoxidation of bio-olefinsStable solid catalyst effective for various olefin substrates. mdpi.com
Heterogeneous (Nanocatalyst)Cu/CSynthesis of 1-substituted 1H-tetrazolesReusable catalyst providing high yields under solvent-free conditions. orgchemres.org

Role of Tetrazole Derivatives in Photography and Information Recording Systems

The photochemical properties of tetrazole derivatives make them valuable in applications such as photography and information recording. orgchemres.orgnih.gov Their utility stems from the ability of the tetrazole ring to undergo specific transformations upon exposure to light.

The fundamental photochemical reaction of many tetrazoles is the cleavage of the ring upon UV irradiation, which results in the extrusion of a nitrogen molecule (N₂). nih.gov This process can generate highly reactive intermediates, such as nitrile imines. nih.gov The nature of the substituents on the tetrazole ring dictates the subsequent reaction pathways and the final products. nih.gov

In the context of photography , tetrazole derivatives have been used as additives in photographic emulsions. They can function as antifogging agents or stabilizers, helping to control the formation of silver halide crystals and improve the quality and shelf-life of the photographic material. orgchemres.org

In information recording systems , the photo-induced decomposition of tetrazoles is the key feature. The light-induced extrusion of nitrogen gas from the solid tetrazole material can cause a physical change, such as the formation of a bubble or a change in the refractive index, which can be used to store data. The stability of tetrazoles in the dark combined with their clean photo-decomposition makes them suitable for such applications. orgchemres.org

Research into the photochemistry of various tetrazole derivatives provides insight into the potential mechanisms for these applications:

5-imino-4,5-dihydro-1H-tetrazoles : Upon irradiation, these compounds have been shown to form iminodiaziridines. nih.gov

5-allyloxy-1-aryl-tetrazoles : Photolysis of these compounds leads to the formation of N-phenyl-1,3-oxazines as the primary photoproduct through the elimination of nitrogen. nih.govulisboa.ptresearchgate.net

1-phenyl-4-allyl-tetrazol-5-one : The photodegradation of this compound is solvent-dependent, yielding pyrimidinone in protic solvents, while forming isocyanates and anilines in aprotic environments. uc.pt

The table below details the photochemical transformations of several tetrazole derivatives, illustrating the types of reactions relevant to imaging and data storage technologies.

Tetrazole DerivativeIrradiation ConditionsPrimary Photoproduct(s)Potential Application
Unsubstituted Tetrazole193 nm ArF laser (matrix-isolated)Nitrilimine, Diazomethane, CarbodiimideFundamental studies for photo-reactive materials. nih.gov
5-allyloxy-1-aryl-tetrazoles254 nm lamp (in solution)1,3-oxazinesSynthesis of new heterocyclic structures for materials science. nih.govulisboa.ptresearchgate.net
1-phenyl-4-allyl-tetrazol-5-one254 nm lamp (in solution)Pyrimidinone or Isocyanates/AnilinesEnvironment-sensitive photo-switching materials. uc.pt

Although direct studies on 5-(2-methoxyethyl)-1H-tetrazole are not prominent, its structure suggests it could participate in similar coordination and photochemical processes, making it a candidate for future exploration in these advanced material fields.

Future Research Directions and Emerging Paradigms in 5 2 Methoxyethyl 1h Tetrazole Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 5-substituted-1H-tetrazoles traditionally involves the [3+2] cycloaddition of an azide (B81097) source with an organic nitrile. jchr.org For 5-(2-Methoxyethyl)-1H-tetrazole, the precursor would be 3-methoxypropanenitrile. However, conventional methods often rely on hazardous reagents like hydrazoic acid, toxic metal catalysts (e.g., tin), and high-boiling point aprotic solvents like DMF. nih.govrsc.org Future research must prioritize the development of greener, safer, and more efficient synthetic routes.

Emerging paradigms in green chemistry offer promising alternatives. benthamdirect.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step, represent a highly atom-economical approach to complex molecules, including tetrazoles. benthamdirect.comacs.org The Ugi-tetrazole four-component reaction (UT-4CR), for instance, provides access to 1,5-disubstituted tetrazoles and could be adapted for novel derivatives starting from a tetrazole core. acs.org

Another key research avenue is the use of heterogeneous nanocatalysts. nih.govrsc.org Catalysts based on magnetic nanoparticles (e.g., Fe₃O₄) or metal-organic frameworks (MOFs) offer high efficiency, easy separation from the reaction mixture, and excellent reusability, minimizing waste and cost. nih.govnih.gov Research should focus on designing specific nanocatalysts for the cycloaddition of sodium azide with 3-methoxypropanenitrile, potentially under solvent-free or aqueous conditions. rsc.orgnih.gov

The table below outlines a comparison of potential synthetic strategies for this compound, highlighting the advantages of modern, sustainable methods.

Synthetic Strategy Typical Reagents & Conditions Advantages Challenges for Future Research
Conventional Method 3-methoxypropanenitrile, NaN₃, ZnCl₂ or Bu₃SnN₃, in DMF, refluxEstablished procedureUse of toxic metals, hazardous azides, high-boiling solvents, difficult work-up nih.govorganic-chemistry.org
Nanocatalysis 3-methoxypropanenitrile, NaN₃, Fe₃O₄-based nanocatalyst, in EtOH or water, refluxHigh yields, catalyst reusability, environmentally benign solvents, enhanced safety nih.govnih.govCatalyst design and optimization for specific substrate, long-term stability assessment.
Multicomponent Reaction Amine, triethyl orthoformate, NaN₃ (for 1-substituted tetrazoles)High atom economy, molecular diversity, operational simplicity benthamdirect.comacs.orgAdaptation for direct synthesis of 5-substituted-1H-tetrazoles without N1-substitution.
Flow Chemistry Pumped reagents through a heated catalyst-packed reactorPrecise control of reaction parameters, enhanced safety (small volumes), easy scalabilityHigh initial setup cost, optimization of flow conditions.

Future efforts should aim to develop a continuous flow process for the synthesis of this compound, which would offer superior safety and scalability for potential industrial applications.

Integration of Advanced Computational Predictions with Experimental Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of heterocyclic compounds. acs.orgacs.org For this compound, computational studies are crucial for elucidating properties that are difficult to measure experimentally and for guiding synthetic and materials design efforts.

A key area of investigation is the tautomeric equilibrium between 1H- and 2H-tetrazoles, which significantly affects the molecule's properties and reactivity. nih.goviosrjournals.org While the 1H-tautomer is often more stable in condensed phases, the 2H-form can prevail in the gas phase. nih.gov DFT calculations can predict the relative energies of the 1H- and 2H-tautomers of this compound, the energy barrier for interconversion, and how the equilibrium is influenced by the solvent and the methoxyethyl substituent. iosrjournals.org

Furthermore, computational models can predict a range of molecular properties. These predictions, however, must be rigorously validated through experimental techniques such as NMR spectroscopy, X-ray crystallography, and IR spectroscopy to ensure their accuracy and relevance. acs.orgacs.org

The following table details key molecular properties of this compound that can be investigated through a synergistic computational-experimental approach.

Property Computational Method Significance Experimental Validation
Tautomeric Stability DFT energy calculationsPredicts the predominant isomer under different conditions, affecting reactivity and binding. nih.gov¹H and ¹³C NMR spectroscopy, variable-temperature studies.
Molecular Geometry Geometry optimization (e.g., B3LYP/6-311++G**)Provides bond lengths, bond angles, and dihedral angles. iosrjournals.orgSingle-crystal X-ray diffraction.
Electronic Structure HOMO/LUMO energy calculations, Natural Bond Orbital (NBO) analysisDetermines reactivity, charge distribution, and potential for intermolecular interactions. iau.irresearchgate.netUV-Vis spectroscopy, cyclic voltammetry.
Vibrational Frequencies Frequency calculationsPredicts the IR and Raman spectra, aiding in structural confirmation.FT-IR and Raman spectroscopy.
Heat of Formation (HOF) Isodesmic reaction calculationsEssential for assessing energetic properties and thermodynamic stability. acs.orgiau.irCalorimetry (if feasible and safe).
Aromaticity Nucleus-Independent Chemical Shift (NICS)Quantifies the aromatic character of the tetrazole ring, which relates to its stability. iau.irIndirectly through NMR chemical shifts and reactivity studies.

The integration of these approaches will provide a comprehensive understanding of the fundamental characteristics of this compound, accelerating the discovery of its potential applications. nih.govnih.gov

Design of Novel Functional Materials Incorporating the this compound Moiety

The unique structural features of the tetrazole ring make it a valuable component in a wide array of functional materials, from pharmaceuticals to energetic materials. nih.govacs.org The 5-(2-Methoxyethyl) substituent introduces additional functionality—flexibility, hydrogen bond accepting capability (ether oxygen), and modified polarity—that can be exploited in materials design.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. The this compound moiety could act as a versatile building block for constructing novel coordination polymers or MOFs. The ether oxygen in the side chain could participate in metal coordination or secondary interactions, leading to unique network topologies and properties, such as selective gas sorption or catalysis.

Energetic Materials: Tetrazole derivatives are well-known for their high nitrogen content and large positive heats of formation, making them candidates for high-energy-density materials (HEDMs). iau.irrsc.org While simple tetrazoles can be sensitive, functionalization allows for the tuning of properties like thermal stability, density, and sensitivity. researchgate.net Research into the energetic salts of this compound, formed by reacting it with nitrogen-rich bases (e.g., ammonia, hydrazine), could lead to new materials with a desirable balance of performance and stability. The methoxyethyl group might influence crystal packing and intermolecular interactions, thereby affecting density and sensitivity.

Medicinal Chemistry Scaffolds: In drug discovery, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and cell permeability. nih.gov The this compound fragment could be incorporated into new drug candidates. The methoxyethyl side chain could engage in specific hydrogen bonding or hydrophobic interactions within a biological target, potentially improving binding affinity and selectivity. Future work should involve synthesizing libraries of compounds where this moiety is appended to known pharmacophores for biological screening. nih.govnih.gov

The table below summarizes potential research directions for functional materials based on this compound.

Material Class Role of this compound Key Properties to Investigate Potential Applications
Coordination Polymers Multidentate ligand (tetrazole N, ether O)Crystal structure, porosity, thermal stability, catalytic activity.Gas storage, chemical sensing, heterogeneous catalysis.
Energetic Materials Energetic anion in nitrogen-rich saltsDensity, heat of formation, detonation velocity, impact/friction sensitivity. rsc.orgPropellants, gas generants. researchgate.net
Bioactive Molecules Carboxylic acid bioisostere with a flexible side chainBinding affinity to therapeutic targets, pharmacokinetic properties. nih.govDrug discovery (e.g., antihypertensives, anti-inflammatory agents). nih.gov

Interdisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry

The exploration of this compound's full potential cannot be achieved within a single chemical discipline. Progress will be driven by synergistic collaborations at the interface of organic, inorganic, and computational chemistry.

This interdisciplinary paradigm can be envisioned as a research cycle:

Computational Design: Theoretical chemists can model novel materials based on the this compound scaffold, such as energetic salts or coordination polymers. researchgate.net DFT and molecular dynamics simulations can predict their structures, stability, and key properties (e.g., density, band gap, binding energies). nih.gov

Organic Synthesis: Guided by these predictions, organic chemists can develop and optimize sustainable synthetic routes to the target molecule and its derivatives using techniques like nanocatalysis or flow chemistry. nih.gov

Inorganic & Materials Chemistry: Inorganic chemists can then use the synthesized tetrazole as a ligand to create the predicted coordination polymers or energetic salts. They would be responsible for the material's synthesis, purification, and structural characterization (e.g., via single-crystal X-ray diffraction).

Experimental Validation & Refinement: The synthesized materials are then tested to validate the initial computational predictions. This feedback loop allows for the refinement of computational models, leading to more accurate future designs and a deeper understanding of the structure-property relationships. nih.gov

This integrated approach ensures that synthetic efforts are targeted and efficient, and that the fundamental properties of the new materials are understood at a molecular level. Such collaboration is essential for translating the potential of a single molecule like this compound into tangible scientific advancements and functional materials. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-(2-Methoxyethyl)-1H-tetrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via [3+2] cycloaddition between nitriles and sodium azide. Key factors include solvent choice (e.g., DMF or glacial acetic acid), temperature (50–120°C), and catalysts like nano-TiCl₄·SiO₂ or immobilized AlCl₃ on γ-Al₂O₃. For example, using DMF with sodium azide and ammonium chloride at 50°C yields 5-substituted tetrazoles with moderate to high efficiency . Optimization requires monitoring reaction time and azide stoichiometry to avoid side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

FT-IR confirms tetrazole ring formation via absorption bands at 2500–2600 cm⁻¹ (N-H stretch) and 1450–1500 cm⁻¹ (C-N stretch). ¹H NMR is critical for verifying the methoxyethyl substituent: δ 3.3–3.5 ppm (OCH₃) and δ 4.0–4.3 ppm (CH₂ adjacent to oxygen). Mass spectrometry (ESI-MS) provides molecular ion validation, while melting point analysis ensures purity .

Q. How can biological activity screening be designed for this compound analogs?

Focus on structure-activity relationship (SAR) studies by modifying substituents. Use in vitro assays (e.g., antimicrobial disk diffusion, enzyme inhibition) with positive controls. For example, benzoxazole-tetrazole hybrids in showed antifungal activity via agar dilution methods. Dose-response curves and IC₅₀ calculations are essential for quantifying potency .

Q. What are common challenges in isolating 5-substituted tetrazoles, and how are they addressed?

Tetrazoles often co-crystallize with byproducts like unreacted azides. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Adjusting pH during workup (e.g., HCl addition) can precipitate tetrazoles selectively .

Advanced Research Questions

Q. How can regioselectivity be controlled in synthesizing 1H- vs. 2H-tetrazole isomers?

Regioselectivity depends on substituent electronics and reaction mechanisms. For example, electron-withdrawing groups on nitriles favor 1H-tetrazole formation. Metal-free conditions (e.g., TBAF catalysis) or Lewis acids like ZnBr₂ can direct cycloaddition pathways. Computational studies (DFT) predict transition-state stability to guide synthetic design .

Q. What computational methods validate the electronic properties of this compound in drug design?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potential surfaces, and binding affinities to biological targets. Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like cyclooxygenase-2 (COX-2), correlating with anti-inflammatory activity observed in benzoxazole-tetrazole hybrids .

Q. How do solvent-free or green chemistry approaches improve the sustainability of tetrazole synthesis?

Solventless methods using microwave irradiation or ball milling reduce waste. For instance, nano-TiCl₄·SiO₂ catalyzes cycloaddition under solvent-free conditions with 85–92% yield. Life-cycle assessment (LCA) metrics, such as E-factor, quantify environmental impact reduction .

Q. What strategies resolve contradictions in biological activity data across studies?

Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Employ statistical tools (ANOVA, Tukey’s HSD) to assess variability. Replicate studies with purified enantiomers if racemic mixtures are suspected .

Q. How are catalytic systems optimized for large-scale synthesis of this compound?

Continuous-flow microreactors enhance scalability and safety by minimizing azide handling. For example, Gutmann et al. (2010) achieved 70% yield using a high-temperature microreactor with hydrazoic acid. Catalyst recycling (e.g., immobilized AlCl₃) improves cost efficiency .

Q. What role do tetrazoles play in coordination chemistry, and how are their metal complexes characterized?

Tetrazoles act as polydentate ligands, forming stable complexes with transition metals (e.g., Mo(VI) or lanthanides). Single-crystal X-ray diffraction confirms geometry, while cyclic voltammetry analyzes redox behavior. Such complexes show promise in catalysis or photoluminescence applications .

Methodological Notes

  • Data Interpretation : Use principal component analysis (PCA) to correlate substituent effects with biological activity .
  • Theoretical Frameworks : Align synthesis or bioactivity studies with conceptual models like Hammett linear free-energy relationships or frontier molecular orbital theory .
  • Experimental Design : Employ factorial design (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.